Superior Potency vs. Doxorubicin in HepG2 Cells
SKLB70326 exhibits an IC50 of 0.016 μM against the human hepatoma HepG2 cell line, as determined by MTT assay after 48-hour exposure. This potency is substantially greater than that of the clinical comparator doxorubicin, which under identical assay conditions displayed an IC50 of 0.37 μM [1]. The 23.1-fold difference establishes SKLB70326 as a substantially more potent antiproliferative agent in this HCC-relevant model system.
23.1‑fold difference
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | 0.016 μM |
| Comparator Or Baseline | Doxorubicin: 0.37 μM |
| Quantified Difference | 23.1-fold more potent |
| Conditions | HepG2 human hepatoma cells, 48-hour MTT assay |
Why This Matters
Procurement decisions for HCC-focused research programs can be prioritized based on this 23-fold potency advantage over a widely used clinical benchmark, enabling lower working concentrations and reduced off-target exposure.
- [1] Zeng XX, Zheng RL, Zhou T, He HY, Liu JY, Zheng Y, Tong AP, Xiang ML, Song XR, Yang SY, Yu LT, Wei YQ, Zhao YL, Yang L. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorg Med Chem Lett. 2010 Nov 1;20(21):6282-5. View Source
